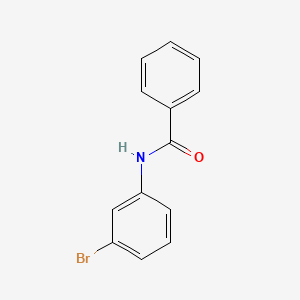

N-(3-Bromophenyl)benzamide

Description

Overview of Benzamide (B126) Class in Academic Research

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery. nanobioletters.com Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. smolecule.comnanobioletters.com This has led to extensive research into synthesizing and evaluating novel benzamide compounds for various therapeutic applications. researchgate.net For instance, some benzamide derivatives are investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, while others show potential as neuroprotective agents or receptor agonists/antagonists. acs.orgnih.govnih.gov The versatility of the benzamide structure allows for systematic modifications to fine-tune its pharmacological profile. dcu.ie

Significance of N-(3-Bromophenyl)benzamide as a Research Target

This compound has emerged as a significant molecule for scientific investigation due to its unique structural attributes and potential for diverse applications. The presence of the bromine atom provides a handle for further chemical modifications, making it a valuable starting material in synthetic chemistry. smolecule.com

In the realm of pharmaceutical research, this compound and its derivatives are explored for their potential therapeutic benefits. The core benzamide structure is a well-established pharmacophore, and the bromine substituent can enhance interactions with biological targets. smolecule.com Research has indicated that halogenated benzamides can have improved membrane permeability due to increased lipophilicity, which is a crucial factor for drug efficacy. Derivatives of this compound have been investigated as potent inhibitors of enzymes like Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. fishersci.at

The chemical reactivity of this compound makes it a versatile building block in organic synthesis. smolecule.com The bromine atom can be readily replaced through various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. smolecule.com This makes it a key intermediate for creating a wide array of chemical compounds. lookchem.com Common synthetic routes to produce this compound itself involve the amidation of 3-bromobenzoic acid or the reaction of 3-bromoaniline (B18343) with benzoyl chloride. smolecule.comresearchgate.net

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by various nucleophiles to create new derivatives. smolecule.com |

| Coupling Reactions | It can participate in cross-coupling reactions to form more complex structures. smolecule.com |

The unique electronic properties imparted by the bromine substituent make this compound a candidate for applications in material science. smolecule.com Benzamide derivatives, in general, have been studied for their ability to self-assemble into liquid crystalline phases, which have potential uses in organic semiconductors. vulcanchem.com The specific electronic characteristics of this compound suggest its potential utility in the development of novel functional materials. chemscene.com

Utility as a Building Block in Organic Synthesis

Scope and Objectives of Research on this compound

Ongoing research on this compound is focused on several key objectives. A primary goal is the continued exploration of its therapeutic potential through the synthesis and biological evaluation of new derivatives. This includes structure-activity relationship (SAR) studies to optimize its efficacy and selectivity for specific biological targets. Another major area of investigation is its application in organic synthesis, aiming to develop more efficient and versatile synthetic methodologies that utilize this compound as a key intermediate. Furthermore, research is directed towards understanding and harnessing its properties for the creation of advanced materials with novel electronic or optical functions.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUPCXSVODCKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145550 | |

| Record name | Benzamide, N-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-85-8 | |

| Record name | N-(3-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-bromophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for N 3 Bromophenyl Benzamide and Derivatives

Direct Amidation Approaches

Direct amidation involves the formation of the amide bond by directly coupling a carboxylic acid derivative with an amine.

A fundamental approach to synthesizing N-(3-Bromophenyl)benzamide is the direct condensation reaction between 3-bromobenzoic acid and aniline (B41778). smolecule.com This reaction typically requires dehydrating conditions to drive the equilibrium towards the formation of the amide product. smolecule.com The process involves the removal of a water molecule as the carboxylic acid and amine functionalities combine.

A general procedure for this type of amidation involves dissolving the carboxylic acid and the amine in a suitable solvent, often in the presence of a catalyst. rsc.org For instance, a solid-supported phenylboronic acid-based catalyst has been used for direct amidation reactions. rsc.org In a typical setup, 3-bromobenzoic acid and benzylamine (B48309) were reacted to produce N-benzyl-3-bromobenzamide, a derivative of the target compound. rsc.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 3-Bromobenzoic Acid | Benzylamine | N-Benzyl-3-bromobenzamide | Solid-supported phenylboronic acid, Toluene, Kugelrohr distillation | 30% | rsc.org |

| Benzoic Acid | Aniline | N-Phenylbenzamide | Solid-supported phenylboronic acid, Toluene, Kugelrohr distillation | 15% | rsc.org |

To facilitate the amidation process, especially under milder conditions, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides and phosphonium (B103445) or uronium salts like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate). evitachem.com

For example, the synthesis of 4-Bromo-N-(4-bromophenyl)benzamide, a related derivative, was achieved by reacting 4-bromobenzoic acid and 4-bromoaniline (B143363) in the presence of HATU and a base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as N,N-Dimethylformamide (DMF). This method is highly effective for forming the amide bond.

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product |

| 4-Bromobenzoic Acid | 4-Bromoaniline | HATU | DIPEA | DMF | 4-Bromo-N-(4-bromophenyl)benzamide |

| 3-Bromoaniline (B18343) | 2-Nitrobenzoic Acid | Carbodiimides | - | DMF or DMSO | N-(3-bromophenyl)-2-nitrobenzamide |

Reaction between 3-Bromobenzoic Acid and Aniline

Bromination Followed by Amidation

An alternative synthetic route involves introducing the bromine atom onto the aromatic ring before forming the amide linkage.

This strategy begins with benzamide (B126), which is then subjected to electrophilic aromatic substitution to introduce a bromine atom. smolecule.com The amide group is a meta-directing deactivator, which guides the incoming electrophile (bromine) to the meta position on the benzene (B151609) ring. smolecule.com

Classical bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). smolecule.com This reaction, typically performed in a solvent like dichloromethane, yields 3-bromobenzamide (B114348). smolecule.com Oxidative bromination methods, such as using N-Bromosuccinimide (NBS) or a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), can also achieve the meta-bromination of benzamide with high selectivity and yield. smolecule.com The electron-withdrawing nature of the carboxamide group deactivates the aromatic ring and directs the bromine to the less deactivated meta position. smolecule.com

| Starting Material | Reagent | Product | Yield | Reference |

| Benzamide | Br₂/FeBr₃ in DCM | 3-Bromobenzamide | ~75% | smolecule.com |

| Benzamide | N-Bromobenzamide in THF | 3-Bromobenzamide | 90% | smolecule.com |

| Benzamide | HBr/H₂O₂ | 3-Bromobenzamide | 78% | smolecule.com |

Once 3-bromobenzamide is synthesized, it can be further modified. While the provided outline suggests subsequent treatment with an amine, this step would typically involve a reaction at the bromine position (nucleophilic aromatic substitution) or modification of the amide group itself, rather than forming this compound directly from 3-bromobenzamide and an amine in a simple amidation fashion. A more logical sequence starting from brominated precursors would involve coupling 3-bromoaniline with benzoyl chloride.

Bromination at the Meta Position of Benzamide

Transition Metal-Catalyzed Synthesis

Modern synthetic organic chemistry heavily relies on transition metal catalysts to form carbon-nitrogen bonds efficiently. Palladium and copper are among the most utilized metals for this purpose. researchgate.netnih.gov These methods are valued for their ability to proceed under relatively mild conditions and with high functional group tolerance.

Recent research has explored iron-mediated synthesis methods for the formation of N-aryl amides from nitroarenes and acyl chlorides, which could potentially be adapted for synthesizing this compound. smolecule.com Copper-catalyzed cross-coupling reactions are also a viable method for the amination of bromobenzoic acids. nih.gov For instance, a copper-catalyzed procedure for the amination of 2-bromobenzoic acids has been described, which eliminates the need for protecting the acid group and produces N-aryl anthranilic acids in high yields. nih.gov This methodology could be applied to the synthesis of this compound by coupling 3-bromobenzoic acid with aniline using a copper catalyst.

Palladium-catalyzed reactions are also prominent in forming N-aryl benzamides. researchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net For example, a tandem approach involving the bifunctional transformation of aryl iodides in a double-layer vial system has been developed for the synthesis of N-aryl benzamides. researchgate.net

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Copper Powder/Cu₂O | 2-Bromobenzoic Acid | Various Anilines | N-Aryl Anthranilic Acids | nih.gov |

| Palladium Catalysts | Aryl Halides | Amides | N-Aryl Amides | researchgate.netresearchgate.net |

| Iron Catalysts | Nitroarenes | Acyl Chlorides | N-Aryl Amides | smolecule.com |

Iron-Mediated Synthesis of N-Aryl Amides

Iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to methods employing more expensive or toxic metals. A notable development is the iron-mediated synthesis of N-aryl amides from readily available starting materials like nitroarenes and acyl chlorides. rsc.orgresearchgate.net This method is valued for its selectivity and mild reaction conditions. rsc.org

The process typically involves the reduction of a nitroarene to an amino intermediate, which then reacts with an acyl chloride to form the amide bond. Iron dust often serves as the sole reductant and catalyst, and the reaction can be effectively carried out in water, enhancing its green chemistry credentials. rsc.orgresearchgate.net The general scheme for this transformation involves reacting a nitroarene with an acyl chloride in the presence of iron dust. rsc.org Researchers have optimized conditions by testing various metal reductants, with iron proving more effective than alternatives like zinc, aluminum, or magnesium. rsc.org

Another approach merges iron catalysis with visible-light photoredox catalysis to synthesize N-aryl amides from nitroarenes and chloroalkanes. rsc.org This method avoids the need for an external reductant and proceeds under mild, environmentally friendly conditions. rsc.org

Adaptations for this compound Synthesis

The iron-mediated methodology is adaptable for the synthesis of halogenated N-aryl amides, including derivatives structurally similar to this compound. In a study demonstrating the scope of the reaction between nitroarenes and benzoyl chloride, various substituted nitroarenes were successfully converted to their corresponding N-aryl benzamides. rsc.org

For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with benzoyl chloride using iron dust as a reductant yielded N-(4-bromophenyl)benzamide. While this represents the para-isomer, the reaction demonstrates tolerance for bromo-substituents on the phenyl ring. The reaction conditions and yields for various substrates highlight the versatility of this method. rsc.org

Below is a table summarizing the results from the iron-mediated synthesis of various N-aryl amides, demonstrating the substrate scope.

| Nitroarene Substrate | Acyl Chloride | Product | Yield (%) |

| Nitrobenzene | Benzoyl chloride | N-phenylbenzamide | 88 |

| 1-Methyl-4-nitrobenzene | Benzoyl chloride | N-(p-Tolyl)benzamide | 95 |

| 1-Methyl-3-nitrobenzene | Benzoyl chloride | N-(m-Tolyl)benzamide | 85 |

| 1-Bromo-4-nitrobenzene | Benzoyl chloride | N-(4-Bromophenyl)benzamide | 70 |

| 1-Chloro-4-nitrobenzene | Benzoyl chloride | N-(4-Chlorophenyl)benzamide | 75 |

| Nitrobenzene | 4-Methylbenzoyl chloride | 4-Methyl-N-phenylbenzamide | 87 |

| Data sourced from a study on the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org |

Nucleophilic Substitution Reactions in Benzamide Synthesis

Nucleophilic substitution is a fundamental reaction class for the synthesis of benzamides. innovareacademics.in A variety of methods exist, including the reaction of carboxylic acid derivatives with amines. innovareacademics.in An unconventional yet effective route involves the reaction of benzoyl chlorides with thio-urea derivatives. innovareacademics.inunair.ac.id This approach has been found to produce N-phenylbenzamides in high yields through an unexpected reaction pathway. innovareacademics.in

Reaction of Benzoyl Chlorides with Thio-Urea Derivatives

An intriguing method for synthesizing N-phenylbenzamides involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine. innovareacademics.ininnovareacademics.in Initially, this reaction was expected to yield 1-benzoyl-1,3-diphenylthioureas. However, the isolated products were identified as N-phenylbenzamides, obtained in good to excellent yields (40-93%). innovareacademics.in The reaction proceeds by refluxing the reactants in a solvent such as tetrahydrofuran (B95107) (THF). innovareacademics.inunair.ac.id

Similarly, N-arylbenzamides have been synthesized by the N-benzoylation of N,N-dimethyl-N'-phenylthioureas with benzoyl chlorides in the presence of potassium carbonate. researchgate.net This method also produces the corresponding benzamide instead of the expected benzoylthiourea (B1224501) adduct, highlighting the utility of arylthiourea derivatives as starting materials for N-arylbenzamide preparation. researchgate.net

The table below presents the yields of various N-phenylbenzamide derivatives synthesized from the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea.

| Benzoyl Chloride Substituent (R) | Product | Yield (%) |

| H | N-phenylbenzamide | 82 |

| 4-OCH₃ | N-(4-methoxyphenyl)benzamide | 93 |

| 3,4-di-Cl | N-(3,4-dichlorophenyl)benzamide | 69 |

| 4-tert-butyl | N-(4-tert-butylphenyl)benzamide | 40 |

| Data sourced from a study on N-phenylbenzamide synthesis via nucleophilic substitution with 1,3-diphenylthiourea. innovareacademics.in |

Proposed Mechanisms for N-Phenylbenzamide Formation

The formation of N-phenylbenzamides from the reaction of benzoyl chlorides and thio-urea derivatives is explained by a mechanism involving tautomerism and rearrangement. innovareacademics.inindexcopernicus.com

The proposed mechanism for the conversion of the thiourea (B124793) derivative to the final N-phenylbenzamide product involves an imino alcohol-amide tautomerism. innovareacademics.ininnovareacademics.in After the initial nucleophilic attack and subsequent rearrangement, an imidic acid (or imino alcohol) intermediate is formed. This species is a tautomer of the more stable amide. The final isolated product is the amide tautomer, which is thermodynamically favored. innovareacademics.in

The reaction is suggested to proceed through a rearrangement intermediate. innovareacademics.ininnovareacademics.in The first step is a nucleophilic substitution where one of the amine groups of the 1,3-diphenylthiourea attacks the carbonyl carbon of the benzoyl chloride. innovareacademics.in This forms a 1-benzoyl-1,3-diphenylthiourea intermediate. innovareacademics.ininnovareacademics.in It is proposed that the bulky nature of the 1,3-diphenylthiourea provides steric hindrance, allowing only one amine group to be substituted by the benzoyl moiety. innovareacademics.ininnovareacademics.in This intermediate then undergoes a rearrangement, ultimately leading to the formation of the stable N-phenylbenzamide and releasing phenylisothiocyanate as a byproduct, which is lost during the workup process. innovareacademics.ininnovareacademics.in

Imino Alcohol-Amide Tautomerism

Synthesis of Substituted Benzamide Derivatives

The synthesis of substituted benzamide derivatives is a cornerstone of modern organic chemistry, providing access to compounds with a wide range of biological activities and material properties. The this compound scaffold serves as a versatile starting point for numerous derivatization strategies.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying the aromatic rings of benzamide derivatives. wikipedia.org The inherent directing effects of the substituents on both the benzoyl and anilide portions of the molecule guide the regioselectivity of these reactions. wikipedia.org The amide functionality is generally a deactivating group, yet it directs incoming electrophiles to the meta position of the benzoyl ring. Conversely, the bromine atom on the anilide ring is a deactivating but ortho, para-directing group. These directing effects are crucial in planning the synthesis of polysubstituted benzamides.

A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H) has been developed for the synthesis of primary benzamides. nih.govnih.gov This method involves a superelectrophilic intermediate and allows for the conversion of various arenes into their corresponding benzamide derivatives. nih.govnih.gov For monosubstituted benzenes, the para regioisomer is typically the major product. nih.gov

| Arene | Product(s) | Yield (%) |

|---|---|---|

| Benzene | Benzamide | 56 |

| Toluene | 4-Methylbenzamide and 2-Methylbenzamide | 70 (mixture of isomers) |

| o-Xylene | 3,4-Dimethylbenzamide | 75 |

| Anisole | 4-Methoxybenzamide | 80 |

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex benzamide derivatives. The bromine atom in this compound provides a reactive handle for such transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting an aryl halide, such as this compound, with an organoboronic acid in the presence of a palladium catalyst and a base. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of biaryl and vinyl-substituted benzamides. rsc.orgnih.gov For instance, N-(4-bromophenyl)furan-2-carboxamide has been successfully coupled with various arylboronic acids to produce a library of derivatives. nih.gov Similarly, denitrogenative Suzuki-Miyaura type cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids provides access to ortho-arylated and alkenylated benzamides. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines and their derivatives. wikipedia.org Different generations of catalyst systems have been developed to expand the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org For example, palladium catalysts supported by ligands like Xantphos have been shown to be effective for the amidation of N-protected 4-bromo-7-azaindoles with benzamide. beilstein-journals.org

| Reaction Type | Starting Materials | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acids | Pd(PPh3)4 | N-(biphenyl-4-yl)furan-2-carboxamide derivatives | nih.gov |

| Suzuki-Miyaura (Denitrogenative) | 1,2,3-Benzotriazin-4(3H)-ones + Organoboronic acids | Pd(OAc)2/XantPhos | ortho-Arylated/Alkenylated benzamides | rsc.org |

| Buchwald-Hartwig Amination | N-Benzyl-4-bromo-7-azaindole + Benzamide | Pd(OAc)2/Xantphos | N-(N-Benzyl-7-azaindol-4-yl)benzamide | beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl Halides + Amines | Various Pd/phosphine complexes | Aryl amines | wikipedia.orgorganic-chemistry.org |

Salicylanilides, which are 2-hydroxybenzamides, and their O-substituted derivatives are an important class of compounds with notable biological activities. A synthetic route to new O-substituted salicylanilides starts from N-(3-bromo-phenyl)-2-hydroxy-benzamide. bch.roresearchgate.net The synthesis proceeds through the reaction of the starting salicylanilide (B1680751) with ethyl chloroacetate (B1199739) to yield the corresponding ethyl ester. This ester is then condensed with hydrazine (B178648) to form a hydrazide. In the final step, the hydrazide is reacted with a substituted benzaldehyde (B42025) to produce the target hydrazone. bch.ro This multi-step synthesis provides good yields of over 70% after purification. bch.ro

Synthetic Scheme for O-Substituted Salicylanilides: bch.ro

Esterification: N-(3-bromo-phenyl)-2-hydroxy-benzamide + Ethyl chloroacetate → Ethyl [2-(3-bromophenylcarbamoyl)phenoxy]acetate

Hydrazinolysis: Ethyl [2-(3-bromophenylcarbamoyl)phenoxy]acetate + Hydrazine hydrate (B1144303) → 2-{[2-(3-Bromophenyl)carbamoyl]phenoxy}acetohydrazide

Hydrazone Formation: 2-{[2-(3-Bromophenyl)carbamoyl]phenoxy}acetohydrazide + Substituted benzaldehyde → N-(3-Bromophenyl)-2-{[2-(substituted benzylidene)hydrazin-1-yl]-2-oxoethoxy}benzamide

Sulfamoyl benzamides are another class of derivatives with significant interest, particularly in medicinal chemistry. A general synthetic strategy to access these compounds starts from a substituted benzoic acid. nih.govnih.gov For example, 2-fluorobenzoic acid can be treated with chlorosulfonic acid to produce the corresponding sulfonyl chloride. nih.gov Subsequent reaction with thionyl chloride followed by amidation with an aniline, such as 3,4-difluoroaniline, yields a key benzamide intermediate. nih.gov This intermediate can then be reacted with a variety of primary and secondary amines to afford a library of structurally diverse sulfamoyl benzamide analogs. nih.gov

Another approach involves the chlorosulfonation of 3-nitrobenzoic acid, followed by reaction with various amines to form sulfonamides. researchgate.net The carboxylic acid group is then activated, for instance with thionyl chloride, and reacted with another amine to complete the sulfamoyl benzamide structure. researchgate.net

| Starting Material | Key Intermediate | Final Product Type | Yield Range (%) |

|---|---|---|---|

| 2-Fluorobenzoic acid | N-(3,4-Difluorophenyl)-2-fluoro-5-(chlorosulfonyl)benzamide | N-(3,4-Difluorophenyl)-2-fluoro-5-(N-substituted-sulfamoyl)benzamides | 64-94 |

Boron trifluoride (BF3) and its etherate complex (BF3·OEt2) are versatile Lewis acids that catalyze a variety of reactions in organic synthesis, including those for the preparation of benzamide derivatives. medcraveonline.com A boron trifluoride-catalyzed reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides has been shown to produce highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. researchgate.netthieme-connect.de The reaction proceeds rapidly at room temperature, and its scope has been demonstrated with a range of N-aryl substituted 2-aminobenzamides. researchgate.netthieme-connect.com The proposed mechanism involves the formation of allene (B1206475) carbocation intermediates. thieme-connect.de

In a variation of this reaction, the inclusion of N-bromosuccinimide (NBS) leads to the formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields. researchgate.netthieme-connect.de

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. beilstein-journals.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and increasing atom economy. beilstein-journals.org

A notable domino synthesis for functionalized indoles involves the reaction of N-aryl amides with ethyl diazoacetate, mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O). organic-chemistry.org This process activates the amide for nucleophilic attack by the diazo compound, leading to an intramolecular electrophilic substitution and subsequent formation of the indole (B1671886) ring system in moderate to good yields. organic-chemistry.org This strategy provides a concise route to valuable indole scaffolds from readily available benzamide precursors. organic-chemistry.org

Copper-catalyzed domino reactions have also been developed for the synthesis of nitrogen-containing heterocycles. rsc.org For instance, 2-aminopyridylbenzoxazole derivatives can be obtained in good to excellent yields from readily available starting materials through a sequence of intermolecular N-arylation and intramolecular O-arylation. rsc.org

Iii. Chemical Reactivity and Reaction Mechanisms of N 3 Bromophenyl Benzamide

Substitution Reactions

The bromine atom on the phenyl ring is a key site for substitution reactions, allowing for the introduction of various functional groups and the synthesis of new derivatives.

The bromine atom on the aromatic ring of N-(3-Bromophenyl)benzamide can be displaced by a variety of nucleophiles, although this typically requires specific conditions, such as the use of a catalyst, due to the lower reactivity of aryl halides compared to alkyl halides. The electron-withdrawing nature of the benzoyl group can help to activate the ring towards nucleophilic attack, particularly under catalytic conditions. Common nucleophiles that can replace the bromine atom include amines, thiols, and alkoxides . Such reactions are fundamental in diversifying the structure of the parent molecule vulcanchem.comevitachem.com. For instance, under suitable conditions, the bromine atom can be replaced by other nucleophiles, which allows for the synthesis of derivatives with modified chemical and biological properties smolecule.comsmolecule.com.

The ability to substitute the bromine atom is a cornerstone for creating a wide array of new derivatives. This synthetic versatility makes this compound a valuable starting material in medicinal chemistry and materials science. For example, the reaction with various amines can lead to the formation of N,N'-disubstituted aminobenzamides. Similarly, reaction with thiols would yield thioether derivatives, and alkoxides would produce ether-linked compounds. These modifications can significantly alter the molecule's properties smolecule.com. The synthesis of 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide and related compounds highlights how the core benzamide (B126) structure can be extensively modified to create complex molecules mdpi.com.

| Reactant | Nucleophile | Resulting Derivative Class | Significance |

| This compound | Amines | N,N'-diaryl/alkyl aminobenzamides | Synthesis of complex amides |

| This compound | Thiols | Aryl thioethers | Introduction of sulfur-containing moieties |

| This compound | Alkoxides | Aryl ethers | Formation of ether linkages |

Nucleophilic Substitution of the Bromine Atom

Hydrolysis Reactions

The amide bond in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This reaction breaks the amide linkage to yield its constituent carboxylic acid and amine.

When heated with a dilute mineral acid, such as hydrochloric acid, the amide bond of this compound undergoes hydrolysis. The reaction with water is catalyzed by the acid, breaking the C-N bond chemguide.co.uk. The products of this reaction are benzoic acid and 3-bromoaniline (B18343). However, because the reaction occurs in an acidic medium, the amine product, being basic, is protonated to form its corresponding ammonium (B1175870) salt chemguide.co.uklibretexts.org. For example, using hydrochloric acid would yield benzoic acid and 3-bromoanilinium chloride chemguide.co.uk. The benzoyl group has been noted to potentially assist in the hydrolysis of other functional groups within the molecule under acidic conditions iucr.org.

Reaction: this compound + H₂O + HCl (catalyst) → Benzoic Acid + 3-Bromoanilinium Chloride

In the presence of a hot aqueous alkali solution, such as sodium hydroxide (B78521), this compound is also hydrolyzed smolecule.comsmolecule.com. The reaction involves nucleophilic attack by the hydroxide ion on the carbonyl carbon of the amide. This process yields 3-bromoaniline and the salt of the carboxylic acid chemguide.co.uklibretexts.org. Specifically, with sodium hydroxide, the products are 3-bromoaniline and sodium benzoate. Ammonia or an amine is typically liberated in this reaction chemguide.co.uk. While the general mechanism is similar to ester hydrolysis, the tetrahedral intermediate formed is less likely to proceed to products, making amide hydrolysis generally slower researchgate.net.

Reaction: this compound + NaOH → Sodium Benzoate + 3-Bromoaniline

| Condition | Catalyst/Reagent | Amine Product | Carboxylic Acid Product |

| Acidic | Dilute HCl | 3-Bromoanilinium chloride | Benzoic acid |

| Basic | NaOH Solution | 3-Bromoaniline | Sodium benzoate |

Hydrolysis under Acidic Conditions

Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, leading to the construction of more complex molecular architectures smolecule.com. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed. For instance, this compound can be reacted with boronic acids or their esters (Suzuki coupling) to form biaryl compounds mdpi.com. A study detailed the Suzuki cross-coupling reaction between halogen-containing quinazolines and boronic derivatives to create complex heterocyclic structures mdpi.com. Similarly, rhodium-catalyzed systems have been developed for oxidative C-H/C-H cross-coupling reactions between benzamides and N-acylanilines to create 2-amino-2'-carboxybiaryl scaffolds sci-hub.box. These coupling reactions offer a direct and efficient pathway to novel compounds that would be difficult to synthesize through other methods sci-hub.boxmit.edu.

Reactions with Various Electrophiles

This compound can participate in coupling reactions with a variety of electrophiles, leading to the formation of more complex molecular structures. smolecule.com The presence of the bromine atom on the phenyl ring provides a site for further chemical modifications. smolecule.com These modifications can lead to new compounds with potentially altered or enhanced biological activities, making this compound a useful starting material in medicinal chemistry. smolecule.com For instance, it can be used as a building block in organic synthesis to create more intricate molecules. smolecule.com

The reactivity of the bromine atom allows for substitution by nucleophiles, which facilitates the creation of new derivatives. smolecule.com Transition metal-catalyzed reactions, such as those mediated by iron, have been explored for the formation of N-aryl amides from nitroarenes and acyl chlorides, and these methods could potentially be adapted for synthesizing derivatives of this compound. smolecule.com

Formation of More Complex Molecular Architectures

The ability of this compound to undergo reactions with different electrophiles is key to its role in building more complex molecules. smolecule.comevitachem.com This reactivity is fundamental in fields like medicinal chemistry and materials science, where it serves as a foundational structure for synthesizing new pharmaceutical compounds and advanced materials. smolecule.comevitachem.com For example, its derivatives have been investigated for potential anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comevitachem.com

A notable example of forming a more complex structure is the synthesis of N-((3-Bromophenyl)carbamoyl)benzamide, which can be achieved through a Curtius rearrangement of N-Acylbenzotriazoles with diphenylphosphoryl azide (B81097) (DPPA) as an azide donor. thieme-connect.com

Below is a table detailing the synthesis of a related complex molecule:

| Product | Reagents and Conditions | Yield | Reference |

| N-((3-Bromophenyl)carbamoyl)benzamide | N-Acylbenzotriazole, Diphenylphosphoryl azide (DPPA) | 81% | thieme-connect.com |

Interaction with Nucleophiles and Electrophiles

The chemical behavior of this compound is characterized by its interactions with both nucleophiles and electrophiles, a versatility stemming from its distinct structural features. smolecule.com

Electrophilic Nature Imparted by Bromine

The bromine atom attached to the phenyl ring significantly influences the molecule's reactivity. The electron-withdrawing nature of bromine can render the aromatic ring susceptible to certain electrophilic substitution reactions. evitachem.com Furthermore, the bromine atom itself can act as a site for nucleophilic attack under specific conditions, leading to substitution reactions. smolecule.com This electrophilic character is a key aspect of its utility in synthetic chemistry. organic-chemistry.org

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl group (C=O) within the amide moiety is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.commsu.edu This reaction is a fundamental process in the chemistry of carbonyl compounds. savemyexams.com While amides are generally less reactive towards nucleophiles than ketones or esters, this pathway can be significant under appropriate conditions. msu.edu The reaction typically proceeds through a tetrahedral intermediate. msu.edu

Oxidation Reactions

This compound and its derivatives can undergo oxidation reactions, although specific studies focusing solely on the oxidation of the parent compound are not extensively detailed in the provided search results. However, related brominated benzamide structures can be oxidized. For instance, the amide moiety can be modified under controlled oxidation. In some cases, oxidation can lead to the formation of more complex structures or degradation products. The specific products formed would depend on the oxidizing agent used and the reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium can potentially convert the amide to a carboxylic acid at elevated temperatures.

Iv. Structural Characterization and Spectroscopic Elucidation in Research

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structural components of a compound.

In the mass spectrum of N-(3-Bromophenyl)benzamide, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. For N-(4-bromophenyl)benzamide, a related isomer, the molecular ion peak [M+H]⁺ is found at an m/z of 276.27, which is consistent with its molecular formula C₁₃H₁₀BrNO. nanobioletters.com The fragmentation pattern provides further structural clues. Common fragmentation pathways for benzamides include cleavage of the amide bond. For instance, in a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a prominent fragment is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. researchgate.netresearchgate.nettubitak.gov.tracarindex.com Another significant fragment often seen is the one corresponding to the substituted aniline (B41778) portion of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-bromophenyl)benzamide |

| N-phenylbenzamide |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound and related compounds displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. For secondary amides, a key feature is the N-H stretching vibration, which typically appears as a single peak. spectroscopyonline.com The carbonyl (C=O) stretch is another prominent and intense band. spectroscopyonline.com Aromatic C-H stretching vibrations are generally observed at wavenumbers above 3000 cm⁻¹. japsonline.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of absorptions arising from various single-bond vibrations, including C-C, C-N, and C-Br. libretexts.org For instance, the C-Br stretching vibration is expected to appear in the range of 600-500 cm⁻¹. libretexts.org

In a study of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the IR spectra were instrumental in confirming the formation of inclusion complexes with β-cyclodextrin. mdpi.com Changes in the position and shape of the N-H stretching vibrations provided evidence for the interaction between the guest molecule and the host cyclodextrin. mdpi.com

The analysis of an IR spectrum allows for the definitive identification of the functional groups within this compound.

Amide Group (–CONH–): The presence of the amide linkage is confirmed by several characteristic peaks. A strong absorption band for the C=O (carbonyl) stretching vibration is typically observed in the range of 1690 cm⁻¹ for amides. libretexts.org Additionally, the N-H stretching vibration appears in the region of 3500–3300 cm⁻¹. libretexts.org For secondary amides like this compound, a single N-H stretching peak is expected. spectroscopyonline.com The N-H bending vibration also gives rise to a characteristic peak. researchgate.net

Aromatic Rings: The presence of the two benzene (B151609) rings is indicated by C-H stretching vibrations, which typically appear just above 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations give rise to medium intensity bands in the 1600–1450 cm⁻¹ region. libretexts.org

Carbon-Bromine Bond (C-Br): A strong absorption band corresponding to the C-Br stretching vibration is expected in the range of 600–500 cm⁻¹, confirming the presence of the bromine substituent on the phenyl ring. libretexts.org

The following table summarizes the characteristic IR absorption bands for the key functional groups in a molecule like this compound.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3500–3300 |

| Aromatic (C-H) | Stretching | ~3030 |

| Amide (C=O) | Stretching | 1690 |

| Aromatic (C=C) | Stretching | 1600–1450 |

| Amide (C-N) | Stretching | 1400–1000 |

| Carbon-Halogen (C-Br) | Stretching | 600–500 |

Vibrational Spectral Characteristics

X-ray Diffraction Studies

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es By analyzing the pattern of diffracted X-rays, researchers can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed information about the molecular structure and packing of this compound in the solid state. uhu-ciqso.es This technique requires a single, well-ordered crystal of the compound. uhu-ciqso.es The diffraction data allows for the determination of the unit cell dimensions, bond lengths, and bond angles with high precision.

For example, in a study of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, synchrotron single-crystal X-ray diffraction was used to elucidate its three-dimensional structure. nih.gov The analysis revealed the presence of three nearly planar fragments within the molecule and detailed the dihedral angles between them. nih.gov Such studies provide a definitive confirmation of the molecular conformation.

The crystallographic data obtained from X-ray diffraction experiments are processed and refined to yield a detailed model of the crystal structure. This data typically includes the crystal system, space group, and unit cell parameters. For instance, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was found to crystallize in the monoclinic space group P2₁/n. researchgate.net The refinement of the crystal structure involves adjusting the atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

The table below presents hypothetical crystal data for this compound, illustrating the type of information obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8 |

| b (Å) | 5.9 |

| c (Å) | 16.6 |

| β (°) | 104.0 |

| Volume (ų) | 1325 |

| Z | 4 |

In the crystal lattice of this compound, molecules are held together by various intermolecular forces, with hydrogen bonding playing a crucial role. The amide group (–CONH–) is a key participant in hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor (N–H) and the carbonyl oxygen atom serving as a hydrogen bond acceptor (C=O).

Packing Diagram Analysis

The analysis of the crystal packing diagram provides crucial insights into the three-dimensional arrangement of molecules in the solid state and the intermolecular forces that govern this arrangement. While specific crystal structure data for this compound is not extensively detailed in the available literature, analysis of closely related benzamide (B126) derivatives allows for an informed understanding of the expected packing motifs.

Table 1: Common Intermolecular Interactions in Related Benzamide Crystal Structures

| Interaction Type | Description | Typical Role in Packing |

| N—H⋯O Hydrogen Bonds | A strong, directional interaction between the amide hydrogen (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule. | Often forms chains or dimers, creating a robust primary structural motif. researchgate.netresearchgate.net |

| C—H⋯O Hydrogen Bonds | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups as donors and carbonyl oxygen as the acceptor. | Contributes to the stabilization of the three-dimensional network. researchgate.net |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can influence the packing density and electronic properties. |

| Halogen Bonds (C—Br⋯X) | A non-covalent interaction involving the electrophilic region of the bromine atom. | Provides directional stability to the crystal lattice. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall cohesion of the crystal. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The absorption spectrum provides information about the wavelengths of light absorbed and the probability of these transitions occurring.

For aromatic amides like this compound, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and benzoyl rings. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. cecam.org It is an extension of Density Functional Theory (DFT) that applies to time-dependent phenomena, such as the interaction of a molecule with electromagnetic radiation. cecam.orgyoutube.com TD-DFT calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensities) of electronic transitions. cecam.org

This method has proven to be a reliable tool for understanding the UV-Vis spectra of complex organic molecules, offering a balance between computational cost and accuracy. cecam.org For related halogenated benzamides, TD-DFT calculations have been successfully employed to simulate their UV-Vis spectra, showing good agreement with experimental data and helping to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π*. researchgate.net The theoretical approach allows for a detailed analysis of the molecular orbitals involved in each transition, providing a deeper understanding of the molecule's electronic structure. researchgate.net

Electronic Transitions and Oscillator Strengths

An electronic transition is the movement of an electron from one energy level to another within an atom or molecule. The energy of the absorbed photon must match the energy difference between the initial and final states. The oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. umb.edu A higher oscillator strength corresponds to a more intense absorption band in the UV-Vis spectrum. umb.edu Transitions with a high probability are considered "allowed," while those with a low probability are "forbidden." umb.edu

In research on related halogen-substituted benzamides, such as 2-Br-benzamide, theoretical calculations have been used to determine the nature and energy of the principal electronic transitions. researchgate.net For instance, the lowest energy absorption bands are often assigned to S₀ → S₁ and S₀ → S₂ transitions, which are typically of π → π* character. researchgate.net The substitution of a halogen atom can cause a shift in the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzamide. researchgate.net

Table 2: Calculated Electronic Transitions and Oscillator Strengths for Related Brominated Benzamides

| Compound | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character | Reference |

| 2-Br-Benzamide | S₀ → S₁ | 4.45 | 278.6 | 0.0003 | n → π | researchgate.net |

| S₀ → S₂ | 4.61 | 268.9 | 0.1042 | π → π | researchgate.net | |

| S₀ → S₃ | 4.90 | 253.0 | 0.0131 | π → σ | researchgate.net | |

| S₀ → S₄ | 5.37 | 230.9 | 0.0000 | n → π | researchgate.net | |

| S₀ → S₅ | 5.51 | 225.0 | 0.3541 | π → π* | researchgate.net |

This data is for a related compound and serves to illustrate the types of transitions and oscillator strengths expected for brominated benzamides.

V. Computational and Theoretical Studies of N 3 Bromophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for N-(3-Bromophenyl)benzamide typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model its electronic structure and properties in the gaseous phase. These calculations form the foundation for a deeper understanding of the molecule's geometry, vibrational modes, and electronic characteristics researchgate.net.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C-N (amide) | ~1.36 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | C-N-H | ~115° |

| O=C-N | ~123° |

Note: These values are predictions based on typical DFT calculations for similar benzamide (B126) structures.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of the chemical bonds orientjchem.org. The theoretical spectra are often scaled by a factor (e.g., 0.9613 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations . These calculations allow for the assignment of characteristic vibrational bands, such as the C=O stretch of the amide group, the N-H stretch, and vibrations associated with the bromophenyl ring sciensage.infomdpi.com.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively libretexts.org. The energy and distribution of these orbitals provide insights into the electronic transitions and reactivity of the molecule .

The energies of the HOMO and LUMO orbitals, and the resulting energy gap (ΔE = ELUMO - EHOMO), are critical parameters. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the benzoyl ring and the amide linkage, which are electron-rich regions, while the LUMO is likely distributed over the bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom .

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.5 eV |

Note: These values are illustrative and based on typical results for similar aromatic amides.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack) dergipark.org.tr. In this compound, the most negative potential (red) is anticipated around the carbonyl oxygen atom, making it a likely site for protonation and hydrogen bonding. The regions around the hydrogen atoms, particularly the amide N-H, are expected to show positive potential (blue) researchgate.net.

Thermodynamic Function Calculations

Thermodynamic parameters for this compound and related structures can be calculated using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These calculations, often performed with specific basis sets like 6-311G(d,p), provide insights into the stability and reactivity of the molecule. By pre-optimizing the molecular structure using semi-empirical methods and then refining it with higher-level theories, it is possible to obtain values for parameters like enthalpy, entropy, and Gibbs free energy. orientjchem.org These thermodynamic functions are crucial for understanding the spontaneity of reactions involving this compound and for predicting its behavior under various conditions. orientjchem.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.comijper.org This method is extensively used to forecast the binding affinity and interaction modes of this compound and its derivatives with various biological targets. smolecule.comresearchgate.net

Molecular docking simulations are employed to estimate the binding affinity, often expressed as a docking score or binding energy (ΔG) in kcal/mol, of this compound derivatives with specific proteins. researchgate.netscispace.com For instance, studies on benzamide derivatives have shown that the presence and position of substituents, such as the bromine atom in this compound, significantly influence the binding affinity. researchgate.net The bromine atom can enhance hydrophobic interactions with the target protein. evitachem.com

Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov For example, the carbonyl group of the benzamide moiety is frequently observed to form hydrogen bonds with amino acid residues in the active site of enzymes. researchgate.netnih.gov The analysis of these interactions provides a detailed understanding of the binding mode at the molecular level.

Table 1: Examples of Predicted Binding Affinities for Benzamide Derivatives

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| N-(3-bromophenyl)-N-(4-chlorobenzyl)-3,4-dimethoxybenzamide (N7) | Human Acetylcholinesterase (hAChE) | -9.92 researchgate.net |

| N-(3-bromophenyl)-N-(4-chlorobenzyl)-3,4-dimethoxybenzamide (N7) | Human Butyrylcholinesterase (hBuChE) | -12.18 researchgate.net |

| N-[2-(3-bromo-phenyl)-benzimidazol-1-ylmethyl]-benzamide | Microbial Protein | Higher than -6.6 (Ciprofloxacin standard) ijper.org |

| Sulfamoyl Benzamide Derivatives | Glucokinase (GK) | -8.7 to -9.3 scispace.com |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | Matrix Metalloproteinase-2 (MMP-2) | -8.35 researchgate.net |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | Matrix Metalloproteinase-2 (MMP-2) | -8.50 researchgate.net |

This table presents a selection of predicted binding affinities for various benzamide derivatives from different studies to illustrate the application of molecular docking. The values are specific to the respective derivatives and target enzymes studied.

Molecular docking has been instrumental in studying the interactions of this compound derivatives with a range of enzymes and receptors. A notable area of investigation is their role as enzyme inhibitors.

For example, derivatives of this compound have been identified as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in Alzheimer's disease research. researchgate.net Docking studies have elucidated how these compounds fit into the active sites of these enzymes, with the carbonyl moiety often forming crucial hydrogen bonds with key amino acid residues like Gly116, Gly117, and Ser198 in hAChE. researchgate.net

Furthermore, benzamide derivatives have been investigated as potential inhibitors for other enzymes, including:

Cyclooxygenase (COX) enzymes: Implicated in inflammation and cancer. mdpi.comresearchgate.net

Tyrosine kinases: Which play a crucial role in cell signaling and are often targeted in cancer therapy. nih.gov

Glucokinase: A key regulator of glucose metabolism, making it a target for anti-diabetic drugs. scispace.com

Matrix Metalloproteinases (MMPs): Involved in cancer progression. researchgate.net

These studies demonstrate the utility of molecular docking in understanding the specific molecular interactions that underpin the biological activity of this compound and its analogues.

In silico methods like inverted virtual screening can be used to identify potential biological targets for this compound and its derivatives. sciforum.net This approach involves docking the molecule of interest against a large database of proteins to predict which ones it is most likely to bind to. sciforum.net This can help to uncover novel therapeutic applications for existing compounds and to guide the design of new drugs.

Through such computational screening and focused docking studies, various potential biological targets for benzamide derivatives have been suggested, including:

Enzymes involved in neurodegenerative diseases: such as AChE and BChE. researchgate.net

Proteins associated with cancer: including tyrosine kinases, COX-2, and MMPs. nih.govresearchgate.netresearchgate.net

Microbial proteins: suggesting potential antimicrobial applications. smolecule.comijper.org

Insecticide protein targets: such as odorant binding proteins and acetylcholinesterases. sciforum.net

These computational predictions provide a valuable starting point for further experimental validation and drug development efforts.

Interaction with Specific Enzymes or Receptors

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. jst.go.jpnih.goviucr.org It provides a graphical representation of the regions of close contact between molecules, offering insights into the forces that govern crystal packing. jst.go.jp

For benzamide derivatives, Hirshfeld analysis has been used to study a variety of interactions, including:

N–H···O hydrogen bonds: A common and often dominant interaction in amide-containing structures. jst.go.jp

C–H···O and C–H···π interactions: Weaker hydrogen bonds that also play a significant role in crystal packing. researchgate.netias.ac.in

Halogen bonds (e.g., Br···Br): The presence of the bromine atom in this compound introduces the possibility of these interactions, which can influence the supramolecular assembly. jst.go.jpresearchgate.net

The quantitative data obtained from Hirshfeld surface analysis, often in conjunction with energy calculations like the PIXEL method, allows for a detailed understanding of the energetic contributions of different intermolecular forces to the crystal lattice energy. researchgate.netias.ac.inacs.org This information is crucial for understanding polymorphism, where different crystal forms of the same compound can arise from variations in molecular conformation and packing. researchgate.netias.ac.in

Molecular Dynamics (MD) Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. boku.ac.at These simulations provide a detailed view of the conformational changes and intermolecular interactions that govern the behavior of a compound like this compound in a biological system. researchgate.net

In a notable study, MD simulations were performed on close analogs, N-(3-bromophenyl)-4-chlorobenzamide and N-(3-bromophenyl)-2-chlorobenzamide, to evaluate their potential as insecticides by studying their interactions with specific insect proteins. researchgate.netmdpi.com The simulations were conducted for 100 nanoseconds using the Amber18 software package. mdpi.comsciforum.net The parameters for the benzamide derivatives were prepared using the General Amber Force Field (GAFF), and charges were calculated at the HF/6-31G(d) level of theory. mdpi.com Such simulations help to confirm predictions from initial docking studies and analyze the stability of the compound within a protein's binding site. researchgate.netsciforum.net The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

Free energy calculations are frequently coupled with MD simulations to quantify the binding affinity between a ligand and its target protein. boku.ac.at A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. researchgate.net This method was used to estimate the binding free energies for the this compound analogs with their target proteins, odorant binding proteins and acetylcholinesterase. researchgate.netmdpi.com The calculations involved analyzing thousands of conformations extracted from the final, most stable portion of the MD trajectory to yield an average binding free energy. researchgate.net This energetic information is crucial for understanding the strength of the interaction and for the rational design of more potent molecules. nih.gov

Table 1: Parameters for Molecular Dynamics Simulations of this compound Analogs researchgate.netmdpi.comsciforum.net

| Parameter | Value/Method |

|---|---|

| Software | Amber18 |

| Simulation Time | 100 ns |

| Force Field | General Amber Force Field (GAFF) |

| Charge Model | RESP HF/6-31G(d) |

| Free Energy Calculation | MM-GBSA |

| Targets Studied | Odorant binding protein 1 (3KIE), Acetylcholinesterase (1QON) |

ADMET Prediction and Drug Likeness Studies

Before a compound can be considered for further development as a potential drug, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. pensoft.net In silico ADMET prediction and drug-likeness studies serve as an early-stage screening process to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development. acs.orgscispace.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. scispace.com These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scispace.comjapsonline.com For benzamide derivatives, computational tools are routinely used to predict these properties. pensoft.netscispace.com Studies on various benzamide series have shown that most compounds designed as potential therapeutic agents adhere to Lipinski's rules, indicating good oral bioavailability. pensoft.netscispace.com

ADMET prediction platforms, such as pkCSM and SwissADME, can forecast a wide range of properties. pensoft.netacs.org These include predictions for water solubility, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicities like hepatotoxicity or mutagenicity. biointerfaceresearch.comnih.gov For example, in silico analyses of various functionalized benzamides have been used to predict their absorption characteristics and potential to act as substrates or inhibitors for transporters like P-glycoprotein (P-gp). biointerfaceresearch.com While specific ADMET data for this compound is not extensively published, the properties of analogous compounds suggest that the benzamide scaffold is a promising starting point for designing molecules with desirable drug-like characteristics. ontosight.aiontosight.ai

Table 2: Representative Drug-Likeness and ADMET Parameters for Evaluation pensoft.netjapsonline.comnih.gov

| Property | Description | Importance |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution; typically <500 Da for oral drugs. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity; affects absorption, distribution, and metabolism. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes. | Indicates potential for drug-drug interactions. |

| Ames Toxicity | Prediction of mutagenic potential. | A critical indicator of long-term safety. |

| Human Intestinal Absorption | Percentage of the drug absorbed through the human gut. | A key factor for oral bioavailability. |

Vi. Biological Activity and Mechanisms of Action

Anti-cancer Properties

The benzamide (B126) scaffold is a foundational structure for numerous compounds with demonstrated anti-cancer properties. ontosight.ai Research indicates that derivatives of N-(3-Bromophenyl)benzamide possess cytotoxic effects against various cancer cell lines, operating through several distinct mechanisms.

Derivatives of this compound have shown the ability to inhibit the proliferation of a range of human cancer cell lines. While specific data for the parent compound is limited, extensive research on its analogs highlights the anti-proliferative potential of this chemical class.

For instance, a 5-aminopyrazole derivative incorporating a bromophenyl group, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), displayed selective cytotoxicity against human cervical cancer (HeLa) cells with a half-maximal inhibitory concentration (IC50) of 65.58 µM. nih.gov Other cell lines tested included MeWo, HepG2, Vero, and MRHF. nih.gov Similarly, imidazole-based N-phenylbenzamide derivatives have demonstrated cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values between 7.5 and 11.1 μM. nih.govnih.gov

Further studies on benzamide derivatives have reported significant antiproliferative activities. A series of N-benzylbenzamide derivatives exhibited potent activity with IC50 values from 12 to 27 nM against several cancer cell lines. nih.gov Another study found that a specific benzamide derivative (compound 10) was the most potent, with an EC50 of 182 nM against small cell lung cancer (SCLC) cell lines. nih.govacs.org The table below summarizes the inhibitory activities of various benzamide derivatives against different cancer cell lines.

| Derivative Type | Cell Line | Activity (IC50/EC50) | Reference |

| N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide | HeLa (Cervical) | 65.58 µM | nih.gov |

| Imidazole-based N-phenylbenzamides | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 11.1 µM | nih.govnih.gov |

| N-benzylbenzamide derivatives | Various cancer cell lines | 12 - 27 nM | nih.gov |

| Benzamide-phenyl piperazine (B1678402) (analog 10) | Small Cell Lung Cancer (SCLC) | 182 nM | nih.govacs.org |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 µM | tci-thaijo.org |

This table presents data for derivatives of this compound.

A primary mechanism by which benzamide derivatives exert their anti-cancer effects is through the disruption of the cellular cytoskeleton. acs.orgnih.gov Specifically, they have been identified as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govacs.orgnih.govresearchgate.net By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.govresearchgate.netnih.govresearchgate.net

Studies have shown that some benzamide anti-cancer compounds work through the covalent modification of β-tubulin. nih.gov The bromine atom present in this compound and its analogs can enhance hydrophobic interactions, potentially strengthening the binding to target enzymes and proteins. smolecule.com This interaction disrupts microtubule dynamics, a critical pathway for cancer cell survival. The mechanism of apoptosis induction by N-substituted benzamides has been shown to involve the release of cytochrome c and the activation of caspase-9. nih.govresearchgate.net

The benzamide structure is a key feature in a class of anti-cancer agents known as Histone Deacetylase (HDAC) inhibitors. ontosight.airesearchgate.net HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net Benzamide-containing HDAC inhibitors are thought to work by chelating with the zinc ion in the active site of the HDAC enzyme. researchgate.net

Numerous studies have focused on designing and synthesizing novel benzamide derivatives as potent HDAC inhibitors. rsc.orgnih.govgoogle.com For example, the benzamide derivative MS-275 has shown significant antitumor activity in vivo and has been selected for further investigation. acs.org Research has established that for inhibitory activity, certain structural features are important, such as an amino or hydroxy group on the anilide moiety. acs.org The potency of these inhibitors can be high, with some derivatives showing IC50 values in the submicromolar range against various HDAC isoforms. rsc.org

In addition to targeting tubulin and HDACs, benzamide derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. bohrium.com The N-phenylbenzamide scaffold is present in successful kinase inhibitors like imatinib. nih.gov

Derivatives have been designed to target several specific kinases:

Bcr-Abl Kinase: Derivatives of N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide were identified as highly potent inhibitors of the Bcr-Abl kinase, which is a hallmark of chronic myeloid leukemia. fishersci.at

Epidermal Growth Factor Receptor (EGFR): 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines, which are structurally related to benzamides, are potent inhibitors of the EGFR's tyrosine kinase function. acs.org

Rho-associated kinase (ROCK): Benzamides have been widely reported as inhibitors of ROCK1, a promising therapeutic target for various diseases. researchgate.net

ABL1 Kinase: Molecular dynamic simulations have shown that some imidazole-based N-phenylbenzamide derivatives form stable complexes with the ABL1 kinase protein. nih.gov

Histone Deacetylase (HDAC) Inhibitor Potential (for benzamide derivatives)

Antimicrobial Properties

The benzamide class of compounds, including this compound, has been investigated for its potential antimicrobial effects. smolecule.comontosight.aiontosight.ai

Studies on brominated benzamides and related derivatives have demonstrated activity against a spectrum of bacteria. Research indicates that these compounds may be more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com